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Compound of Interest

Compound Name: 2,3-Dinitropyridine

Cat. No.: B076908

This guide provides a comprehensive technical overview of 2,3-dinitropyridine, a significant
heterocyclic compound. Tailored for researchers, scientists, and professionals in drug
development, this document delves into its core chemical structure, physicochemical
properties, plausible synthetic pathways, and key reactivity patterns, with a special focus on its
role as a precursor in the synthesis of pharmacologically relevant scaffolds.

Core Concepts: Structure and Nomenclature

2,3-Dinitropyridine is an organic compound featuring a pyridine ring substituted with two nitro
groups (-NO2) at the C2 and C3 positions. The presence of the electronegative nitrogen atom
in the ring, compounded by the potent electron-withdrawing effects of the two adjacent nitro
groups, renders the pyridine nucleus highly electron-deficient. This electronic characteristic is
the primary determinant of its chemical behavior and reactivity.

The standard nomenclature for this compound according to the International Union of Pure and
Applied Chemistry (IUPAC) is 2,3-Dinitropyridine. It is also referred to by its synonym,
"pyridine, 2,3-dinitro-". Its unique identifier in the Chemical Abstracts Service (CAS) registry is
the number 14916-60-0.

Caption: Chemical structure of 2,3-Dinitropyridine.

Physicochemical Properties
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A summary of the key physicochemical properties of 2,3-dinitropyridine is presented below.
These data are essential for designing experimental conditions, ensuring safe handling, and
predicting its behavior in various chemical systems.

Property Value Source(s)
CAS Number 14916-60-0
Molecular Formula CsH3N30a4
Molecular Weight 169.095 g/mol
Appearance NOT[ specified (expected to be a
solid)
Melting Point 43-45 °C
Boiling Point 375.5 °C at 760 mmHg
Density 1.59 g/cm3
Flash Point 180.9 °C

Synthesis of 2,3-Dinitropyridine

A specific, peer-reviewed laboratory protocol for the synthesis of 2,3-dinitropyridine is not
readily available in the public domain. However, based on established principles of aromatic
nitration, a plausible synthetic route can be proposed. The direct dinitration of pyridine is
exceptionally challenging due to the base's inherent resistance to electrophilic attack.
Therefore, a more feasible approach involves the nitration of a pre-substituted pyridine, such
as 3-nitropyridine.

Proposed Synthetic Pathway: Nitration of 3-Nitropyridine

The introduction of a second nitro group onto the already electron-deficient 3-nitropyridine ring
requires harsh reaction conditions. The first nitro group is a meta-director and a strong
deactivator, making the second substitution difficult and likely to result in low yields.

Reaction: 3-Nitropyridine — 2,3-Dinitropyridine
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Reagents and Conditions:

 Nitrating Agent: A mixture of fuming nitric acid (HNOs) and concentrated sulfuric acid
(H2S0a4), often referred to as "mixed acid." The sulfuric acid protonates the nitric acid to
generate the highly electrophilic nitronium ion (NO2z*), which is the active nitrating species.

o Temperature: Elevated temperatures are necessary to overcome the high activation energy
barrier. Careful temperature control is critical to prevent runaway reactions and
decomposition.

o Rationale: The nitronium ion will attack the 3-nitropyridine ring. While the existing nitro group
directs meta (to the C5 position), the pyridine nitrogen itself strongly deactivates the C2 and
C4 positions towards electrophiles. The formation of the 2,3-isomer is not the electronically
favored product under standard electrophilic aromatic substitution rules, which helps explain
the lack of straightforward synthesis protocols and suggests that yields for this specific
isomer would be very low compared to other isomers.

Product: 2,3-Dinitropyridine

Purification
(Chromatography)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2,3-Dinitropyridine.

Spectroscopic Characterization

Experimental spectroscopic data (NMR, IR, MS) for 2,3-dinitropyridine are not widely
published. This section provides predicted spectral features based on established chemical
principles and data from analogous structures.
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Predicted Spectroscopic Features

e 1H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region
(likely > 8.5 ppm). Due to the powerful deshielding effect of the adjacent nitro groups and the
ring nitrogen, all protons will be shifted significantly downfield. The proton at C4 would likely
appear as a doublet of doublets, coupled to the protons at C5 and C6. The C5 proton would
also be a doublet of doublets, and the C6 proton would be a doublet of doublets.

e 13C NMR: The carbon spectrum will display five distinct signals. The carbons bearing the
nitro groups (C2 and C3) will be significantly deshielded. The remaining carbons (C4, C5,
C6) will also appear at low field, influenced by the overall electron-poor nature of the ring.

e Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption
bands characteristic of the nitro groups. Key predicted peaks include:

o ~1530-1560 cm~1: Asymmetric NO2 stretching.

o ~1340-1360 cm~* Symmetric NO:z stretching.

o ~3050-3150 cm~*: Aromatic C-H stretching.

o ~1600 cm~1: C=N and C=C stretching vibrations of the pyridine ring.

e Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion
peak (M*) would be observed at m/z = 169. The fragmentation pattern would likely involve
the sequential loss of nitro-related fragments.[1]

o m/z123: [M - NO2]*
o m/z 93: [M - NOz - NOJ*

o m/z 66: Subsequent loss of HCN from fragments.

Generalized Experimental Protocol for Spectroscopic
Analysis

For researchers who synthesize this compound, the following are standard methodologies for
acquiring spectroscopic data for a solid organic sample.
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» Nuclear Magnetic Resonance (NMR):

o Sample Preparation: Dissolve 5-10 mg of the solid in ~0.7 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds) in a standard NMR tube.

o Acquisition: Acquire *H and 13C spectra on a high-field NMR spectrometer (e.g., 400 MHz
or higher).

e Infrared (IR) Spectroscopy:

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the
crystal of an Attenuated Total Reflectance (ATR) accessory.

o Acquisition: Record the spectrum, typically from 4000 to 400 cm~1.
e Mass Spectrometry (MS):

o Technique: Use a technique such as Gas Chromatography-Mass Spectrometry (GC-MS)
with electron ionization (EI) or Electrospray lonization (ESI) via direct infusion after
dissolving the sample in a suitable solvent (e.g., methanol or acetonitrile).

Key Reactions and Mechanistic Insights

The chemistry of 2,3-dinitropyridine is dominated by two primary types of transformations: the
reduction of its nitro groups and its susceptibility to nucleophilic attack.

Catalytic Hydrogenation to 2,3-Diaminopyridine

The most significant application of 2,3-dinitropyridine is its role as a direct precursor to 2,3-
diaminopyridine. This transformation is efficiently achieved through catalytic hydrogenation.

e Reaction: 2,3-Dinitropyridine + 6 H2 — 2,3-Diaminopyridine + 4 H20

o Catalyst: Palladium on carbon (Pd/C) is a standard and effective catalyst for this type of
reduction.[2]

» Conditions: The reaction is typically carried out in an organic solvent (e.g., toluene,
methanol, or ethanol) under a hydrogen atmosphere, often with gentle heating to increase
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the reaction rate.[2]

« Significance: This reaction provides a clean and efficient route to 2,3-diaminopyridine, a
valuable building block in medicinal chemistry.[3] The high purity of the resulting diamine
makes it suitable for direct use in subsequent synthetic steps.[2]

Nucleophilic Aromatic Substitution (SnAr)

The pyridine ring is inherently electron-deficient and is thus "pre-activated” for nucleophilic
attack, particularly at the C2 and C4 positions. The addition of two powerful electron-
withdrawing nitro groups dramatically enhances this reactivity.

e Mechanism: SrAr reactions proceed via a two-step addition-elimination mechanism. A
nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized
anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the
departure of a leaving group.

o Regioselectivity: In 2,3-dinitropyridine, the most electrophilic positions are C4 and C6.
Attack at these positions allows the negative charge of the Meisenheimer intermediate to be
delocalized onto the electronegative ring nitrogen, which provides significant stabilization.[4]
[5] The nitro groups further stabilize this negative charge through their resonance and
inductive effects. The C2 position, while adjacent to the nitrogen, is sterically hindered by the
C3-nitro group. Therefore, nucleophilic attack is most likely to occur at the C4 and C6
positions.

e Leaving Groups: In SrAr reactions on dinitropyridines, the nitro group itself can act as the
leaving group, especially when attacked by potent nucleophiles.[6] This reactivity makes
dinitropyridines versatile intermediates for introducing a wide range of functional groups onto
the pyridine scaffold.

Applications in Research and Drug Development

While 2,3-dinitropyridine itself is not typically a final drug product, its role as a chemical
intermediate is of high value to the pharmaceutical industry. Its primary utility stems from its
efficient conversion to 2,3-diaminopyridine.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://patents.google.com/patent/CN103664762A/en
https://www.hilarispublisher.com/open-access/reactivity-of-23pyridine-dicarboxylic-anhydride-towards-some-nitrogen-nucleophilic-reagents-synthesis-and-antimicrobial-evaluation-2150-3494-2-013.pdf
https://patents.google.com/patent/CN103664762A/en
https://www.benchchem.com/product/b076908?utm_src=pdf-body
https://chemistry.stackexchange.com/questions/103097/why-does-nucleophilic-aromatic-substitution-occur-at-c-2-and-c-4-of-pyridine
https://www.quimicaorganica.org/en/pyridine/1799-nucleophilic-substitution-reactions-in-pyridine.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9457606/
https://www.benchchem.com/product/b076908?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2,3-Diaminopyridine is a crucial scaffold for the synthesis of a variety of heterocyclic systems
with proven biological activity.[3][7] For instance, it is a key starting material for producing
imidazopyridines. This class of compounds is known to exhibit a range of pharmacological
effects, including potential as inhibitors of cyclin-dependent kinases (CDKSs), which are
important targets in oncology research.[8] The unique arrangement of the two amino groups in
2,3-diaminopyridine allows for facile condensation reactions with various reagents to construct
the fused imidazole ring system, a privileged structure in medicinal chemistry.

Conclusion

2,3-Dinitropyridine is a highly activated heterocyclic compound whose chemical properties are
defined by its electron-deficient pyridine ring. Although detailed synthetic and spectroscopic
data are scarce in public literature, its chemical behavior can be reliably predicted from
fundamental principles. Its primary importance lies in its role as a key intermediate, most
notably in the synthesis of 2,3-diaminopyridine via catalytic reduction. This diamine serves as a
versatile building block for constructing complex, nitrogen-containing heterocyclic molecules,
including the imidazopyridine scaffold, which is of significant interest in modern drug discovery
and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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